4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide
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Description
The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)aniline” has a molecular formula of C13H20N2O2S . Another related compound is "4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid" .
Molecular Structure Analysis
The InChI code for “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid” is 1S/C14H19NO4S/c1-10-7-11(2)9-15(8-10)20(18,19)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) .
Physical and Chemical Properties Analysis
The molecular weight of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)aniline” is 268.38 . The molecular weight of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid” is 297.37 g/mol .
Scientific Research Applications
Anticancer Applications
Compounds with structures similar to "4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide" have been synthesized and evaluated for their anticancer activities. Phenylaminosulfanyl-1,4-naphthoquinone derivatives, for instance, displayed potent cytotoxic activity against various human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, suggesting potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Applications
Sulfonamide-containing compounds have shown significant antimicrobial activity against a range of pathogens. Novel sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and demonstrated activity against Gram-positive and Gram-negative bacteria, as well as mycobacteria, highlighting their potential in developing new antimicrobial agents (Krátký et al., 2012).
Material Science Applications
Sulfonamide-derived ligands and their transition metal complexes have been explored for their antibacterial, antifungal, and cytotoxic activities. These compounds exhibit moderate to significant biological activity, suggesting their potential use in material science for developing antimicrobial coatings or materials (Chohan & Shad, 2011).
Molecular Probes
Sulfonamide derivatives have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in samples, demonstrating the versatility of sulfonamide-based compounds in analytical chemistry and diagnostics (Adrián et al., 2009).
Excitotoxicity and Neuroprotection
Research on compounds structurally related to sulfonamides has contributed to understanding mechanisms of neuroprotection. For example, studies on dimethyl sulfoxide (DMSO) have shown its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, offering insights into potential treatments for excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-12-16(2)14-22(13-15)26(24,25)19-10-8-17(9-11-19)20(23)21-18-6-4-3-5-7-18/h3-11,15-16H,12-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHYENMRXKPTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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